molecular formula C15H14N2OS2 B2912667 N-(2-methoxyphenyl)-6-(methylthio)benzo[d]thiazol-2-amine CAS No. 890960-75-5

N-(2-methoxyphenyl)-6-(methylthio)benzo[d]thiazol-2-amine

Cat. No. B2912667
CAS RN: 890960-75-5
M. Wt: 302.41
InChI Key: VWLYLAVBNSHHOL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

Several synthetic approaches have been reported for the preparation of this compound. One such method involves the condensation of appropriate starting materials, typically involving benzo[d]thiazole , 2-aminobenzothiazole , and methylthio groups. The synthesis may also include triazole linkages to enhance its biological activity .


Chemical Reactions Analysis

  • Arylation : It can undergo arylation reactions with aryl halides, leading to the introduction of different aryl groups .
  • Thionation : Thionation reactions with phosphorus pentasulfide can yield thioamides and thiophenes .
  • Cyclization : Base-induced cyclization with active methylene isocyanides can produce 4,5-disubstituted thiazoles .

Physical And Chemical Properties Analysis

  • Molecular Weight : Approximately 408.276 g/mol .
  • Toxicity : No acute cellular toxicity observed in lung fibroblast cells .

Advantages and Limitations for Lab Experiments

One advantage of using N-(2-methoxyphenyl)-6-(methylthio)benzo[d]thiazol-2-amine in lab experiments is its high potency and affinity for cannabinoid receptors, which allows researchers to study the effects of cannabinoids on the body in a more controlled manner. However, one limitation is that it is a relatively new compound, and its long-term effects on the body are still unknown.

Future Directions

There are several future directions for research on N-(2-methoxyphenyl)-6-(methylthio)benzo[d]thiazol-2-amine, including its potential as a therapeutic agent for various diseases and conditions, such as chronic pain, inflammation, and cancer. Additionally, further research is needed to determine its safety and potential side effects, as well as its potential for abuse and addiction.

Synthesis Methods

The synthesis of N-(2-methoxyphenyl)-6-(methylthio)benzo[d]thiazol-2-amine involves several steps, including the condensation of 2-methoxybenzaldehyde and thioacetic acid, followed by the cyclization of the resulting product with 2-aminobenzo[d]thiazole. The final step involves the methylation of the amine group using methyl iodide.

Scientific Research Applications

N-(2-methoxyphenyl)-6-(methylthio)benzo[d]thiazol-2-amine has been used in scientific research to study the endocannabinoid system and its potential therapeutic applications. It has been shown to have high affinity and potency for cannabinoid receptors, making it a valuable tool for researchers studying the effects of cannabinoids on the body.

properties

IUPAC Name

N-(2-methoxyphenyl)-6-methylsulfanyl-1,3-benzothiazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2OS2/c1-18-13-6-4-3-5-11(13)16-15-17-12-8-7-10(19-2)9-14(12)20-15/h3-9H,1-2H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWLYLAVBNSHHOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1NC2=NC3=C(S2)C=C(C=C3)SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.